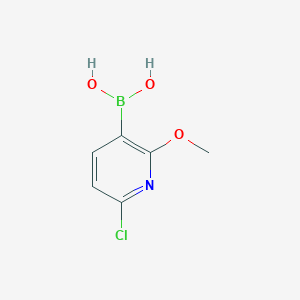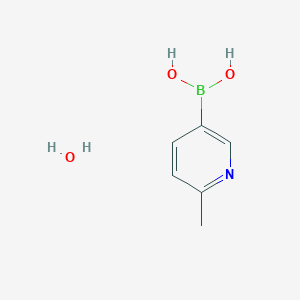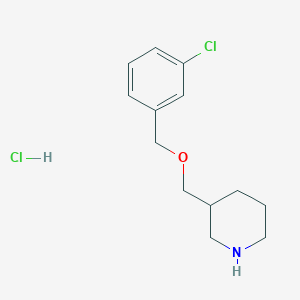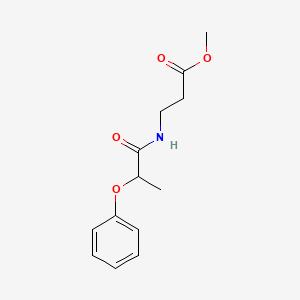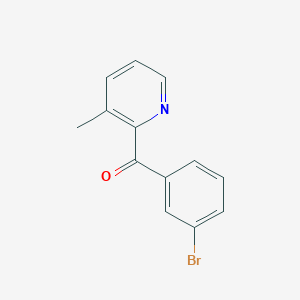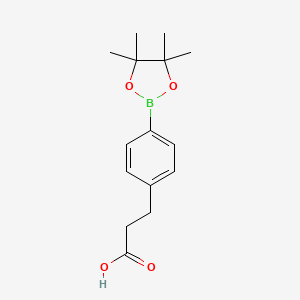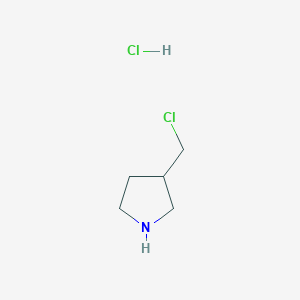
3-Chloromethyl-pyrrolidine hydrochloride
説明
3-Chloromethyl-pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1187927-23-6 . It has a molecular weight of 156.05 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 3-Chloromethyl-pyrrolidine hydrochloride is 1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Chloromethyl-pyrrolidine hydrochloride is a white solid . It has a molecular weight of 156.05 .科学的研究の応用
Chemical Analysis and Toxicology
3-Chloromethyl-pyrrolidine hydrochloride is involved in chemical analysis and toxicology studies. For instance, it is used in the identification and analytical characterization of substances in toxicological cases. A study reported using nuclear magnetic resonance (NMR) spectroscopy for solving a fatal case involving unknown compounds, highlighting the compound's role in complex chemical analysis (Ameline et al., 2019).
Environmental and Occupational Health
The compound is also relevant in assessing environmental exposure and health impacts. For example, a study investigating the exposure of children to organophosphorus and pyrethroid pesticides in South Australia utilized chemical analysis to measure metabolites of these pesticides, which is crucial for understanding public health implications (Babina et al., 2012).
Pharmacokinetics and Drug Development
Furthermore, 3-Chloromethyl-pyrrolidine hydrochloride plays a role in the field of pharmacokinetics and drug development. It's used in studies to understand the metabolism and excretion of pharmaceutical compounds. For instance, a study on the pharmacokinetics of N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) in healthy volunteers provides insights into the compound's plasma profile and pharmacokinetic parameters, critical for drug development and safety assessment (Giachetti et al., 1996).
Safety And Hazards
特性
IUPAC Name |
3-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNJKSCDLVUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-pyrrolidine hydrochloride | |
CAS RN |
1187927-23-6 | |
| Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




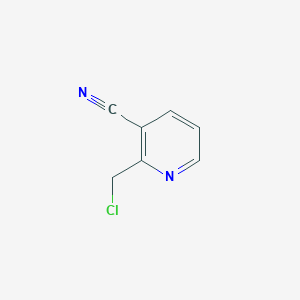



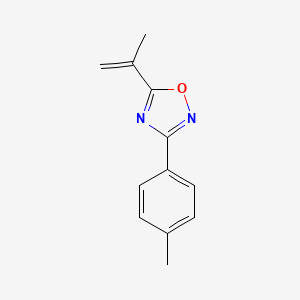
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)
